(2R)-2-(2,4-difluorophenyl)oxirane
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Overview
Description
(2R)-2-(2,4-difluorophenyl)oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,4-difluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R)-2-(2,4-difluorophenyl)ethanol with a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired epoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. This could include the use of catalytic systems to enhance the reaction rate and yield. The process may also be optimized for large-scale production by employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,4-difluorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Products: Various substituted compounds depending on the nucleophile used in the reaction.
Scientific Research Applications
(2R)-2-(2,4-difluorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(2,4-difluorophenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(3,4-difluorophenyl)oxirane
- (2R)-2-(2,4-dichlorophenyl)oxirane
- (2R)-2-(2,4-dimethylphenyl)oxirane
Uniqueness
(2R)-2-(2,4-difluorophenyl)oxirane is unique due to the presence of fluorine atoms in the phenyl ring. Fluorine atoms can significantly alter the chemical properties of the compound, such as its reactivity, stability, and interactions with other molecules. This makes this compound distinct from other similar epoxides and valuable for specific applications in research and industry.
Properties
CAS No. |
851634-77-0 |
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Molecular Formula |
C8H6F2O |
Molecular Weight |
156.13 g/mol |
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)oxirane |
InChI |
InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
FAEIKHXTPLYZNR-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)F)F |
Purity |
95 |
Origin of Product |
United States |
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